NCI-60 Screening Provenance vs. Commercially Untested Benzofuran-Sulfonamide Analogs
NSC 745287 has been formally accessioned and screened within the NCI-60 human tumor cell line panel, a standardized assay system that provides a quantitative GI50 fingerprint against 60 cell lines representing nine cancer types. Direct cross-referencing of the ChemoCommunity database confirms that the immediate structural neighbor NSC 745286 (a des-methyl benzofuran analog) lacked the same level of screening annotation, indicating it was not prioritized for full NCI-60 evaluation [1]. This constitutes a direct head-to-head operational difference: only the target compound carries a complete NCI-60 screening provenance, which is a prerequisite for mechanism-of-action mining via COMPARE analysis.
| Evidence Dimension | NCI-60 Screening Status |
|---|---|
| Target Compound Data | Fully screened in NCI-60 panel (cell line count: 60) |
| Comparator Or Baseline | NSC 745286 (des-methyl analog): NCI-60 screening annotation incomplete/absent |
| Quantified Difference | Complete vs. incomplete NCI-60 dataset; COMPARE analysis feasible only for target compound |
| Conditions | NCI Developmental Therapeutics Program standard operating procedure for NCI-60 screening |
Why This Matters
For researchers selecting compounds for mechanism-of-action studies, the availability of a full NCI-60 GI50 vector enables COMPARE-based target hypothesis generation, a capability not provided by the nearest structurally analogous NSC-series compound.
- [1] Jiang Lab. (n.d.). ChemoCommunity: Compound Details for NSC 745287 and cross-reference to NSC 745286. The database distinguishes between fully profiled and annotation-limited entries. View Source
